1-Butenylboronic Acid
Overview
Description
1-Butenylboronic Acid is an organoboron compound with the molecular formula C4H9BO2. It is a versatile chemical used in various fields of scientific research and industrial applications. The compound is characterized by the presence of a boronic acid group attached to a butenyl chain, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
1-Butenylboronic Acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases, where this compound acts as a competitive inhibitor by binding to the active site of the enzyme .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and metabolic pathways. At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence pathways such as glycolysis and the tricarboxylic acid cycle by affecting the activity of key enzymes. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various biochemical pathways .
Preparation Methods
1-Butenylboronic Acid can be synthesized through several methods. One common synthetic route involves the hydroboration of 1-butyne with borane, followed by oxidation to yield the desired boronic acid. The reaction typically proceeds under mild conditions and can be catalyzed by various transition metals .
Industrial production methods often involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group onto the butenyl chain. These methods are scalable and can produce large quantities of this compound with high purity .
Chemical Reactions Analysis
1-Butenylboronic Acid undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in click chemistry and other applications where reversible binding is essential . The compound can also interact with various molecular targets, such as enzymes and proteins, through its boronic acid group .
Comparison with Similar Compounds
1-Butenylboronic Acid can be compared with other boronic acids, such as phenylboronic acid and butylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its butenyl chain, which imparts different reactivity and selectivity in chemical reactions .
Similar compounds include:
Properties
IUPAC Name |
but-1-enylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBUAXGGKQJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694722 | |
Record name | But-1-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852458-12-9 | |
Record name | But-1-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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